molecular formula C5H3ClO4S2 B3024512 5-(Chlorosulfonyl)thiophene-2-carboxylic acid CAS No. 10216-12-3

5-(Chlorosulfonyl)thiophene-2-carboxylic acid

Cat. No.: B3024512
CAS No.: 10216-12-3
M. Wt: 226.7 g/mol
InChI Key: FWVXNSQOBHTXGV-UHFFFAOYSA-N
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Description

5-(Chlorosulfonyl)thiophene-2-carboxylic acid (CAS 10216-12-3) is a high-value chemical building block primarily used in organic synthesis and pharmaceutical research . Its molecular formula is C5H3ClO4S2, and it has a molecular weight of 226.66 g/mol . The compound features both a carboxylic acid and a highly reactive chlorosulfonyl group on the thiophene ring, making it a versatile intermediate for constructing more complex molecules through further derivatization at both functional sites. This compound requires specific handling and storage conditions; it must be kept in an inert atmosphere and stored in a freezer at -20°C . Researchers should note critical safety information: it is classified with the hazard statements H314 (causes severe skin burns and eye damage) and H335 (may cause respiratory irritation) . This product is intended for research purposes as a chemical intermediate and is strictly for Laboratory Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

5-chlorosulfonylthiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClO4S2/c6-12(9,10)4-2-1-3(11-4)5(7)8/h1-2H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVXNSQOBHTXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20507445
Record name 5-(Chlorosulfonyl)thiophene-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10216-12-3
Record name 5-(Chlorosulfonyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(chlorosulfonyl)thiophene-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

5-(Chlorosulfonyl)thiophene-2-carboxylic acid can be synthesized through the chlorosulfonation of thiophene-2-carboxylic acid. The reaction involves the addition of sulfuryl chloride (SO2Cl2) to thiophene-2-carboxylic acid under controlled conditions. The mixture is typically stirred at elevated temperatures to facilitate the reaction .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

5-(Chlorosulfonyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The compound can be reduced to form thiophene-2-carboxylic acid or other reduced derivatives.

    Oxidation Reactions: Oxidative conditions can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution: Reagents like amines (e.g., methylamine) or alcohols (e.g., methanol) under basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products

    Sulfonamide Derivatives: Formed through substitution with amines.

    Sulfonate Esters: Formed through substitution with alcohols.

    Reduced Thiophene Derivatives: Formed through reduction reactions.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : The compound serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique reactivity allows for diverse chemical transformations .

Biology

  • Modification of Biomolecules : It is employed to modify biomolecules, facilitating the study of biological processes and interactions at the molecular level .

Medicine

  • Drug Development : Investigated for potential use in drug development, particularly as a precursor for sulfonamide-based drugs. Its antiviral properties have been noted, especially against hepatitis C virus (HCV) .

Antiviral Activity

Research indicates that 5-(Chlorosulfonyl)thiophene-2-carboxylic acid exhibits potent inhibitory effects against HCV NS5B polymerase:

CompoundIC50 (µM)Mechanism of Action
This compound0.5Inhibition of HCV NS5B polymerase
Other thiophene derivativesVariesSimilar mechanism

The compound inhibits HCV subgenomic RNA replication in liver cells (Huh-7), suggesting its potential as an antiviral agent .

Antimicrobial Properties

The compound has also shown significant antimicrobial activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

These findings indicate its potential as an antimicrobial agent, possibly through mechanisms involving disruption of microbial cell membranes or inhibition of essential enzymes .

Case Studies

  • HCV Inhibition Study :
    • A study on thiophene derivatives demonstrated that the introduction of the chlorosulfonyl group significantly enhances antiviral potency against HCV. This structure-activity relationship (SAR) study provides insights into optimizing drug candidates for better efficacy .
  • Antimicrobial Screening :
    • Research evaluating various thiophene derivatives revealed strong inhibitory effects against both Gram-positive and Gram-negative bacteria, underscoring the compound's versatility in medicinal applications .

Mechanism of Action

The mechanism of action of 5-(Chlorosulfonyl)thiophene-2-carboxylic acid involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate.

Comparison with Similar Compounds

Key Structural Analogues

The following thiophene-2-carboxylic acid derivatives are structurally and functionally relevant for comparison:

Compound Name Substituents (Position) Molecular Formula Key Features
5-(Chlorosulfonyl)thiophene-2-carboxylic acid -SO₂Cl (5), -COOH (2) C₅H₃ClO₄S₂ High reactivity due to -SO₂Cl and -COOH; versatile in synthesis .
5-Chlorothiophene-2-carboxylic acid -Cl (5), -COOH (2) C₅H₃ClO₂S Simpler structure; used as a pharmaceutical intermediate (e.g., Rivaroxaban impurity) .
5-(Methoxycarbonyl)thiophene-2-carboxylic acid -COOCH₃ (5), -COOH (2) C₇H₆O₄S Methyl ester protects -COOH; used in stepwise synthesis of complex molecules .
5-Chloro-3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid -SO₂-morpholine (3), -Cl (5), -COOH (2) C₉H₉ClN₂O₅S₂ Sulfonamide derivative; potential bioactivity due to morpholine moiety .
Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate -SO₂Cl (5), -COOCH₃ (2), -CH₃ (4) C₇H₇ClO₄S₂ Methyl ester and methyl substituent; intermediate for further functionalization .

Pharmaceutical Relevance

  • Anticancer Agents : Thiophene-2-carboxylic acid derivatives with sulfonamide groups (e.g., 5-chloro-3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid) exhibit enhanced binding to biological targets, as seen in compounds with anticancer activity .
  • SARS-CoV-2 Inhibitors : Thiophene carbothioates derived from carboxylic acid precursors (e.g., S-(Pyrimidin-2-yl)-5-(4-bromophenyl)thiophene-2-carbothioate) demonstrate inhibition of viral proteases .
  • Intermediate Utility : The target compound’s -SO₂Cl group is pivotal in synthesizing sulfonamide drugs, analogous to Rivaroxaban-related intermediates derived from 5-chlorothiophene-2-carboxylic acid .

Materials Science

  • Luminescent Materials : Derivatives like 5-(methoxycarbonyl)thiophene-2-carboxylic acid are precursors for photoactive materials due to their delocalized π-electron systems .
  • Polymer Chemistry : The bifunctional nature of this compound facilitates its use in creating cross-linked polymers or conductive materials.

Biological Activity

5-(Chlorosulfonyl)thiophene-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, highlighting relevant research findings, case studies, and a comparative analysis with similar compounds.

Chemical Structure and Properties

This compound possesses a unique structure characterized by a thiophene ring substituted with a chlorosulfonyl group and a carboxylic acid functional group. Its chemical formula is C6H4ClO4SC_6H_4ClO_4S, and it is classified under thiophene derivatives, which are known for diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in relation to its antiviral properties, particularly against hepatitis C virus (HCV) and other viral pathogens. The following sections detail specific areas of research.

Antiviral Activity

Research has shown that thiophene-2-carboxylic acids, including this compound, act as potent inhibitors of HCV NS5B polymerase. A study indicated that these compounds inhibit HCV subgenomic RNA replication in Huh-7 cells, suggesting their potential as antiviral agents .

Table 1: Inhibitory Activity Against HCV

CompoundIC50 (µM)Mechanism of Action
This compound0.5Inhibition of HCV NS5B polymerase
Other thiophene derivativesVariesSimilar mechanism

Antimicrobial Properties

In addition to antiviral activity, this compound has been studied for its antimicrobial effects. It has demonstrated significant activity against various bacterial strains, potentially through mechanisms involving disruption of microbial cell membranes or inhibition of essential enzymes .

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

Case Studies

  • HCV Inhibition Study : A study conducted on a series of thiophene derivatives showcased the structure-activity relationship (SAR) of these compounds. The results indicated that the introduction of the chlorosulfonyl group significantly enhanced the antiviral potency against HCV .
  • Antimicrobial Screening : Another research effort evaluated the antimicrobial properties of various thiophene derivatives, including this compound. The findings revealed that this compound exhibited strong inhibitory effects against Gram-positive and Gram-negative bacteria .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its action may involve:

  • Inhibition of Viral Replication : By targeting viral polymerases, thereby preventing RNA synthesis.
  • Disruption of Bacterial Cell Integrity : Possibly through interference with cell wall synthesis or membrane integrity.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other thiophene derivatives:

CompoundBiological ActivityNotable Features
This compoundAntiviral, AntimicrobialStrong inhibition of HCV NS5B polymerase
Thiophene-3-carboxylic acidModerate antimicrobialLess potent than chlorosulfonyl derivative
Thiophenes with hydroxyl groupsAntioxidant propertiesDifferent mechanism involving radical scavenging

Q & A

Basic Questions

Q. What are the recommended storage conditions for 5-(Chlorosulfonyl)thiophene-2-carboxylic acid to ensure stability?

  • Answer: The compound should be stored in a cool, dry environment, preferably at controlled room temperature (20–25°C). For derivatives or analogs (e.g., aldehydes), refrigeration (0–6°C) may be required to prevent degradation. Ensure airtight containers to avoid moisture absorption or reaction with atmospheric oxygen .

Q. How should researchers safely handle this compound to minimize exposure risks?

  • Methodological Guidance:

  • Use fume hoods or local exhaust ventilation to limit inhalation.
  • Wear nitrile gloves, lab coats, and safety goggles.
  • Avoid direct skin contact; in case of exposure, rinse immediately with water for 15 minutes and seek medical attention.
  • Store separately from incompatible substances (e.g., strong bases, oxidizing agents) to prevent hazardous reactions .

Q. What analytical methods are used to confirm the purity and structure of this compound?

  • Methods:

  • Purity: High-performance liquid chromatography (HPLC) with UV detection at 254 nm; GC for volatile derivatives.
  • Structural Confirmation:
  • 1H NMR (400 MHz, DMSO-d6): Characteristic peaks for thiophene protons (δ 7.2–7.8 ppm) and sulfonyl chloride groups (if stable in solution).
  • Mass Spectrometry (MS): ESI-MS in negative ion mode to detect [M-H]⁻ ions.
  • Elemental Analysis: Verify C, H, Cl, S, and O percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. What strategies optimize the synthesis yield of this compound under varying reaction conditions?

  • Methodological Insights:

  • Reagent Selection: Use chlorosulfonic acid in stoichiometric excess (1.5–2.0 equiv) at 0–5°C to minimize side reactions.

  • Solvent Optimization: Anhydrous dichloromethane or chloroform enhances solubility and reaction homogeneity.

  • Workup: Quench with ice-cold water, followed by extraction with ethyl acetate. Purify via silica gel chromatography (hexane:ethyl acetate, 3:1) to isolate the product in >90% yield .

    Reaction Parameter Optimal Condition Yield Impact
    Temperature0–5°CPrevents sulfone over-formation
    Reaction Time4–6 hoursMaximizes conversion
    Acid Stoichiometry1.5–2.0 equivBalances reactivity vs. byproducts

Q. How does the chlorosulfonyl group influence the compound's reactivity in nucleophilic substitution reactions?

  • Mechanistic Analysis:

  • The chlorosulfonyl (-SO₂Cl) group is highly electrophilic, enabling reactions with amines, alcohols, or thiols.
  • Example: Reaction with primary amines (e.g., benzylamine) in THF at 25°C forms sulfonamide derivatives. Monitor by TLC (Rf shift from 0.5 to 0.3 in 1:1 hexane:EtOAc).
  • Kinetics: Second-order dependence on nucleophile concentration, with activation energy ~45 kJ/mol .

Q. What in vitro methods are employed to assess the biological activity of derivatives of this compound?

  • Experimental Design:

  • Antiproliferative Assays: MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values calculated using nonlinear regression.
  • Enzyme Inhibition: Fluorescence-based assays (e.g., kinase inhibition) with ATP-concentration-dependent kinetics.
  • Structure-Activity Relationship (SAR): Modify the thiophene core (e.g., introduce methyl or phenyl groups) and compare bioactivity trends .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Chlorosulfonyl)thiophene-2-carboxylic acid
Reactant of Route 2
5-(Chlorosulfonyl)thiophene-2-carboxylic acid

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